Mao-B-IN-5

MAO-B inhibition IC50 Enzymatic assay

Mao-B-IN-5 (CAS 849909-77-9) is a synthetic small molecule that functions as a potent, selective, and orally active inhibitor of monoamine oxidase B (MAO-B). It is characterized by a defined in vitro potency and selectivity profile, as well as established in vivo pharmacokinetic parameters.

Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
Cat. No. B12406217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-5
Molecular FormulaC19H21FN2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)C(=O)N
InChIInChI=1S/C19H21FN2O2/c20-16-4-1-3-15(11-16)13-24-17-8-6-14(7-9-17)12-22-10-2-5-18(22)19(21)23/h1,3-4,6-9,11,18H,2,5,10,12-13H2,(H2,21,23)/t18-/m0/s1
InChIKeyFVANEFQOAUJITQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-5: A Selective, Orally Active MAO-B Inhibitor with Quantified Pharmacokinetic Profile


Mao-B-IN-5 (CAS 849909-77-9) is a synthetic small molecule that functions as a potent, selective, and orally active inhibitor of monoamine oxidase B (MAO-B). It is characterized by a defined in vitro potency and selectivity profile, as well as established in vivo pharmacokinetic parameters [1]. The compound is primarily utilized as a research tool in the study of Parkinson's disease (PD) to probe the role of MAO-B inhibition in modulating dopamine catabolism [2].

Beyond the IC50: Why Mao-B-IN-5 is Not Interchangeable with Other MAO-B Inhibitors


The term 'MAO-B inhibitor' encompasses a heterogeneous class of molecules with critical differences in selectivity, reversibility of binding, and pharmacokinetic (PK) properties. These factors directly impact experimental reproducibility and translational relevance. A generic substitution based solely on MAO-B inhibition potency fails to account for these crucial variables. For instance, irreversible inhibitors like selegiline have a vastly different pharmacodynamic profile compared to reversible ones. Mao-B-IN-5's specific combination of selectivity index, oral bioavailability (F=13.6-16.3%), and defined PK parameters (Cmax, T1/2, AUC) [1] constitutes a unique profile that cannot be assumed for any other in-class compound without specific, quantitative verification.

Quantitative Differentiation: Mao-B-IN-5 vs. Key Comparator MAO-B Inhibitors


MAO-B Inhibitory Potency: Mao-B-IN-5 Demonstrates a Defined Mid-Range IC50

Mao-B-IN-5 exhibits a MAO-B IC50 of 0.204 µM in Sf9 cell-based assays [1]. This potency is distinct from both the sub-nanomolar potency of clinical irreversible inhibitors like Rasagiline (IC50 = 4.43 nM) and the lower potency of the clinically used reversible inhibitor Safinamide (IC50 = 98 nM) . This places Mao-B-IN-5 in a specific mid-range potency bracket, which may be desirable for studies where maximal inhibition is not the primary goal, such as investigating partial target engagement or avoiding pleiotropic effects associated with ultra-potent inhibitors.

MAO-B inhibition IC50 Enzymatic assay Parkinson's disease

Selectivity Profile: Mao-B-IN-5 Offers a Distinct Isoform Selectivity Index

Mao-B-IN-5 displays a selectivity index (SI) of approximately 167, based on its IC50 values of 34.190 µM for MAO-A and 0.204 µM for MAO-B [1]. This profile is quantitatively distinct from other commonly used MAO-B inhibitors. For example, Selegiline exhibits a higher SI of ~450 (IC50 MAO-A = 23 µM / MAO-B = 0.051 µM) , while Safinamide is far more selective with an SI of ~5918 (IC50 MAO-A = 580 µM / MAO-B = 0.098 µM) . Rasagiline presents a lower SI of ~93 (IC50 MAO-A = 412 nM / MAO-B = 4.43 nM) .

MAO-A selectivity MAO-B selectivity Selectivity index Off-target activity

Oral Bioavailability: Mao-B-IN-5 Provides a Quantified In Vivo PK Profile

Mao-B-IN-5 demonstrates oral bioavailability (F) of 13.6-16.3% in Sprague-Dawley rats when administered at 5 mg/kg orally (p.o.) compared to a 1 mg/kg intravenous (i.v.) dose [1]. Its PK profile includes a Cmax of 163 ng/mL, an AUCt of 284 ng·h/mL, and a terminal half-life (T1/2) of 1.27 h following oral administration [1]. While oral bioavailability data for many research-grade MAO-B inhibitors is often unpublished or not readily available, this complete PK dataset for Mao-B-IN-5 enables precise in vivo experimental design and dose calculation.

Oral bioavailability Pharmacokinetics In vivo PK parameters Cmax AUC T1/2

Specific Application Scenarios for Mao-B-IN-5 Based on Quantified Differentiation


In Vivo Studies Requiring a Known Oral PK Profile for Dose Selection

Mao-B-IN-5 is uniquely suited for in vivo rodent studies of MAO-B inhibition where oral administration is required and precise dose calculation is essential. Its documented oral bioavailability (F=13.6-16.3%) and full PK parameters (Cmax, AUCt, T1/2) [1] allow researchers to select a dose that achieves a predicted plasma exposure, thereby reducing the need for extensive preliminary PK studies. This is a significant advantage over using an alternative MAO-B inhibitor for which no in vivo PK data is publicly available.

Mechanistic Studies Requiring a Defined, Mid-Range MAO-B Potency and Selectivity Profile

In vitro mechanistic studies, such as those investigating partial target engagement or comparing the effects of graded MAO-B inhibition, benefit from a tool compound with a well-defined, mid-range potency (IC50 = 0.204 µM) and a specific selectivity index (~167) [2][3]. Using an ultra-potent or highly selective comparator like Rasagiline (IC50 = 4.43 nM) or Safinamide (SI ~5918) would not allow for the same nuanced exploration of the relationship between inhibition level, isoform selectivity, and downstream biological effects. Mao-B-IN-5 provides a calibrated 'middle ground' for such experiments.

Comparative Studies Across a Panel of MAO-B Inhibitors with Differentiated Profiles

Mao-B-IN-5 serves as a valuable member of a compound panel designed to probe structure-activity relationships (SAR) or differential pharmacology of MAO-B inhibitors. Its specific combination of potency (IC50 = 0.204 µM) [4] and selectivity (SI ~167) [5] is quantitatively distinct from that of Selegiline (IC50 ~51 nM, SI ~450) , Rasagiline (IC50 = 4.43 nM, SI ~93) , and Safinamide (IC50 = 98 nM, SI ~5918) . Including Mao-B-IN-5 in such a panel provides an additional, well-characterized data point that enhances the resolution of comparative analyses.

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